molecular formula C13H13ClF2N4O2 B8138125 Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate

Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate

Cat. No.: B8138125
M. Wt: 330.72 g/mol
InChI Key: XUFTZJCWIVEXJO-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group and an ethyl ester, along with a pyrazole ring substituted with a difluoroethyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluoroethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-4-aminopyridine-3-carboxylate: Similar structure but lacks the pyrazole ring and difluoroethyl group.

    Ethyl 4-aminopyridine-3-carboxylate: Lacks both the chloro and pyrazole groups.

    6-Chloro-4-aminopyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate is unique due to the presence of both the pyrazole ring and the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2N4O2/c1-2-22-13(21)9-5-17-11(14)3-10(9)19-8-4-18-20(6-8)7-12(15)16/h3-6,12H,2,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFTZJCWIVEXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2=CN(N=C2)CC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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